molecular formula C26H36ClNO B14660701 alpha-(4-Biphenyl)-alpha-cyclohexyl-1-piperidinepropanol hydrochloride CAS No. 50910-34-4

alpha-(4-Biphenyl)-alpha-cyclohexyl-1-piperidinepropanol hydrochloride

Cat. No.: B14660701
CAS No.: 50910-34-4
M. Wt: 414.0 g/mol
InChI Key: JUOUTQXWCSHRTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-(4-Biphenyl)-alpha-cyclohexyl-1-piperidinepropanol hydrochloride is a complex organic compound that features a biphenyl group, a cyclohexyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(4-Biphenyl)-alpha-cyclohexyl-1-piperidinepropanol hydrochloride typically involves multiple steps, starting with the formation of the biphenyl and cyclohexyl intermediates. These intermediates are then coupled with a piperidine ring through a series of reactions that may include Grignard reactions, Friedel-Crafts alkylation, and reductive amination. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may utilize scalable synthetic methodologies such as continuous flow chemistry and catalytic processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Alpha-(4-Biphenyl)-alpha-cyclohexyl-1-piperidinepropanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Alpha-(4-Biphenyl)-alpha-cyclohexyl-1-piperidinepropanol hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of alpha-(4-Biphenyl)-alpha-cyclohexyl-1-piperidinepropanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Alpha-(4-Biphenyl)-alpha-cyclohexyl-1-piperidineethanol hydrochloride
  • Alpha-(4-Biphenyl)-alpha-cyclohexyl-1-piperidinemethanol hydrochloride

Uniqueness

Alpha-(4-Biphenyl)-alpha-cyclohexyl-1-piperidinepropanol hydrochloride is unique due to its specific structural configuration, which imparts distinct physicochemical properties. This uniqueness makes it particularly valuable for certain applications where other similar compounds may not be as effective.

Properties

CAS No.

50910-34-4

Molecular Formula

C26H36ClNO

Molecular Weight

414.0 g/mol

IUPAC Name

1-cyclohexyl-1-(4-phenylphenyl)-3-piperidin-1-ylpropan-1-ol;hydrochloride

InChI

InChI=1S/C26H35NO.ClH/c28-26(24-12-6-2-7-13-24,18-21-27-19-8-3-9-20-27)25-16-14-23(15-17-25)22-10-4-1-5-11-22;/h1,4-5,10-11,14-17,24,28H,2-3,6-9,12-13,18-21H2;1H

InChI Key

JUOUTQXWCSHRTF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=C(C=C3)C4=CC=CC=C4)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.